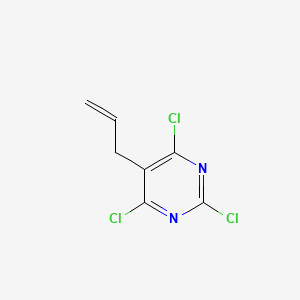

5-Allyl-2,4,6-trichloropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

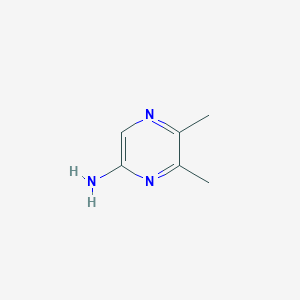

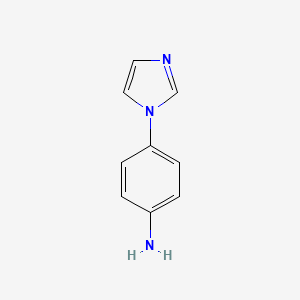

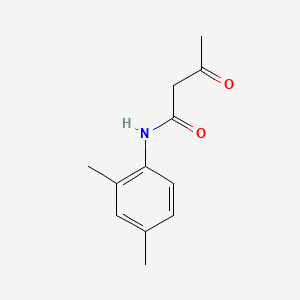

5-Allyl-2,4,6-trichloropyrimidine is a chemical compound with the molecular formula C7H5Cl3N2. It has a molecular weight of 223.49 . This compound is used for research purposes .

Synthesis Analysis

A highly efficient approach to the synthesis of a series of pyrimido[b]azepines has been developed with 5-allyl-2,4,6-trichloropyrimidine as the starting material in six or seven steps via a ring-closing metathesis (RCM) reaction . Another process for the preparation of 2,4,6-trichloropyrimidine involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of 5-Allyl-2,4,6-trichloropyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with allyl group at position 5 and three chlorine atoms at positions 2, 4, and 6 .Chemical Reactions Analysis

5-Allyl-2,4,6-trichloropyrimidine has been used as a starting material in the synthesis of pyrimido[b]azepines via a ring-closing metathesis (RCM) reaction .Aplicaciones Científicas De Investigación

Antibacterial Agent Synthesis

5-Allyl-2,4,6-trichloropyrimidine derivatives have been utilized in the synthesis of new antibacterial agents. Compounds like 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines have shown in vitro antibacterial activity against undesirable human bacterial flora, such as those found in the axilla and foot. These compounds were synthesized through chlorination of 5-substituted barbituric acids and characterized using spectroscopy and X-ray structure determination (Allouchi et al., 2003).

Synthesis of Pyrimido[b]azepines

5-Allyl-2,4,6-trichloropyrimidine has been used as a starting material in the synthesis of pyrimido[b]azepines, a process that includes a ring-closing metathesis (RCM) reaction. The absolute configuration of key intermediates in this synthesis was confirmed through X-ray crystal structure analysis (Zhang et al., 2015).

Antiviral Activity

Derivatives of 5-Allyl-2,4,6-trichloropyrimidine, specifically 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown notable antiviral activity. These compounds were synthesized via alkylation and showed significant inhibitory activity against retrovirus replication in cell culture, making them potential candidates for HIV treatment (Hocková et al., 2003).

Coordination Chemistry

5-Allyl-2,4,6-trichloropyrimidine derivatives have been used in the study of coordination chemistry, specifically in forming discrete multinuclear silver(I) complexes. These studies are significant for understanding the bonding and structures of such complexes (Kelemu & Steel, 2013).

HIV-1 Reverse Transcriptase Inhibitors

Certain derivatives of 5-Allyl-2,4,6-trichloropyrimidine, like 5-allyl-6-benzylpyrimidin-4(3H)-ones, have been synthesized and evaluated for their in vitro activities against HIV-1. These compounds have shown varying degrees of effectiveness, indicating the potential for further development as HIV-1 reverse transcriptase inhibitors (Khalifa & Al-Omar, 2014).

Novel Synthesis Methods

Innovative synthesis methods using 5-Allyl-2,4,6-trichloropyrimidine as a precursor have been developed. For example, a new method for synthesizing 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione has been described, showcasing the versatility of this compound in creating new chemical structures with potential biological activities (Fizer et al., 2013).

Material Synthesis

5-Allyl-2,4,6-trichloropyrimidine has been involved in the synthesis of stable betainic pyrimidinaminides, contributing to the field of material science and offering insights into the creation of new materials with unique properties (Schmidt, 2002).

Safety And Hazards

Direcciones Futuras

Pyrimidines, including 5-Allyl-2,4,6-trichloropyrimidine, are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . Future research could focus on developing new synthetic protocols and exploring the pharmacological effects of these compounds .

Propiedades

IUPAC Name |

2,4,6-trichloro-5-prop-2-enylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2/c1-2-3-4-5(8)11-7(10)12-6(4)9/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZJYKGHXZIEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=C(N=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293815 |

Source

|

| Record name | 5-allyl-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-2,4,6-trichloropyrimidine | |

CAS RN |

10182-68-0 |

Source

|

| Record name | Pyrimidine,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-allyl-2,4,6-trichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)